Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a hexafluorinated propanamide group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiophene coreCommon reagents used in these reactions include diethyl zinc, vanadium-alkylidene complexes, and dichlorine heptoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Shares the hexafluorinated propanamide group but lacks the benzothiophene core
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Similar structure but with a phenyl group instead of the benzothiophene core
Uniqueness
METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core and a hexafluorinated propanamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20F6N2O3S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(2-methylpropanoylamino)propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H20F6N2O3S/c1-8(2)12(26)24-15(16(18,19)20,17(21,22)23)25-13-11(14(27)28-3)9-6-4-5-7-10(9)29-13/h8,25H,4-7H2,1-3H3,(H,24,26) |
InChI Key |
IUHBGLFKWCHFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.